N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
CAS No.: 904501-62-8
Cat. No.: VC7273301
Molecular Formula: C23H21NO4
Molecular Weight: 375.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904501-62-8 |
|---|---|
| Molecular Formula | C23H21NO4 |
| Molecular Weight | 375.424 |
| IUPAC Name | N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C23H21NO4/c1-12(2)23(26)24-21-15-7-5-6-8-18(15)28-22(21)17-11-20(25)27-19-10-14(4)13(3)9-16(17)19/h5-12H,1-4H3,(H,24,26) |
| Standard InChI Key | SJMXOKDFQWHPRK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound integrates three distinct structural domains:
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Chromen-2-one backbone: A bicyclic system comprising a benzene ring fused to a pyrone ring, substituted with methyl groups at positions 6 and 7 and a ketone at position 2.
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Benzofuran moiety: A fused benzene and furan ring system attached to the chromen-2-one core at position 4.
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2-Methylpropanamide group: An isobutyramide substituent linked to the benzofuran system at position 3.
This configuration is represented by the SMILES notation:
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.424 g/mol |
| IUPAC Name | N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide |
| CAS Registry Number | 904501-62-8 |
| InChI Key | SJMXOKDFQWHPRK-UHFFFAOYSA-N |
The compound’s stability under standard laboratory conditions suggests resistance to ambient hydrolysis, though degradation may occur under extreme pH or thermal stress.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves three key intermediates:
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6,7-Dimethyl-4-hydroxycoumarin: Prepared via Pechmann condensation of ethyl acetoacetate with 3,4-dimethylphenol in the presence of sulfuric acid.
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3-Aminobenzofuran derivative: Synthesized through cyclization of 2-nitrophenyl propargyl ether followed by catalytic hydrogenation.
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Isobutyryl chloride: Used for amidation of the benzofuran-3-amine intermediate.
Stepwise Procedure
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Coumarin Intermediate Formation:
. -
Benzofuran Synthesis:
Cyclization of 2-(2-nitrophenoxy)ethanol under acidic conditions yields benzofuran-3-amine after nitro group reduction. -
Amidation:
Reaction of benzofuran-3-amine with isobutyryl chloride in dichloromethane produces the target compound.
Hypothetical Biological Activities and Mechanistic Insights
Anti-inflammatory Activity
Coumarins modulate NF-κB and COX-2 pathways. The compound’s lipophilic profile () predicts favorable membrane permeability, potentially enabling inhibition of pro-inflammatory cytokines.
Stability and Reactivity Profiling
Degradation Pathways
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Acidic Conditions: Protonation of the carbonyl oxygen may lead to ring-opening of the pyrone moiety.
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Alkaline Hydrolysis: The amide bond is susceptible to nucleophilic attack by hydroxide ions, yielding benzofuran-3-amine and isobutyric acid.
Electrophilic Reactivity
The electron-rich benzofuran and coumarin systems participate in:
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Friedel-Crafts alkylation at position 5 of the benzofuran ring.
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Nitration under mixed acid conditions, preferentially at the coumarin’s position 8.
Computational and Experimental Validation Gaps
Despite theoretical predictions of bioactivity, experimental validation remains absent. Priority research areas include:
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In vitro cytotoxicity assays against MCF-7 and A549 cell lines.
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ADMET profiling to assess metabolic stability and hepatotoxicity risks.
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X-ray crystallography to resolve three-dimensional conformation and intermolecular interactions.
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